![molecular formula C18H12ClN3OS2 B12377139 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol is a complex organic compound that features a phenol group attached to a thiazole ring system. This compound is notable for its unique structure, which includes two thiazole rings and a chloroaniline moiety. Thiazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol typically involves multiple steps, starting with the formation of the thiazole rings. One common method involves the reaction of 4-chloroaniline with thiourea and α-haloketones to form the thiazole rings. The phenol group can be introduced through nucleophilic aromatic substitution reactions, where a hydroxyl group replaces a leaving group on an aromatic ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. The chloroaniline moiety may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol is unique due to its dual thiazole rings and phenol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H12ClN3OS2 |
|---|---|
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol |
InChI |
InChI=1S/C18H12ClN3OS2/c19-11-5-7-12(8-6-11)20-18-22-15(10-25-18)17-21-14(9-24-17)13-3-1-2-4-16(13)23/h1-10,23H,(H,20,22) |
Clé InChI |
VRAQSTXNFSNVPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


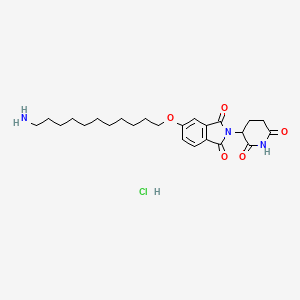
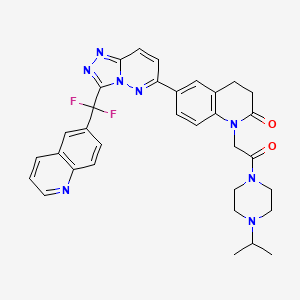
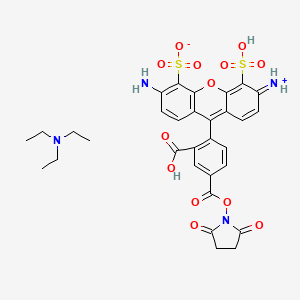


![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)

![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
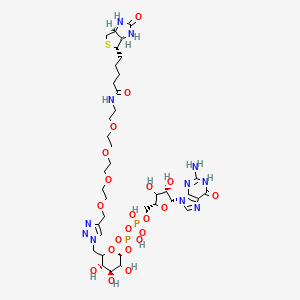
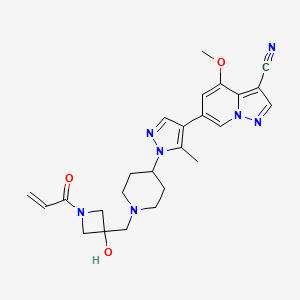
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
